molecular formula C16H16N2O5S B4671541 2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4671541
M. Wt: 348.4 g/mol
InChI Key: DCHHFUNDXIJASG-UHFFFAOYSA-N
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Description

2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features both benzenesulfonamide and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide and benzodioxin intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another compound featuring the benzodioxin moiety, used in similar research contexts.

    Benzenesulfonamide derivatives:

Uniqueness

2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of benzenesulfonamide and benzodioxin structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-16(11-17-24(20,21)13-4-2-1-3-5-13)18-12-6-7-14-15(10-12)23-9-8-22-14/h1-7,10,17H,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHHFUNDXIJASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 5
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2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
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2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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